Acetylbupleurotoxin
Overview
Description
Acetylbupleurotoxin is a naturally occurring compound found in the Bupleurum species, particularly in Bupleuri Radix. It is known for its neurotoxic and hepatotoxic effects, which have been studied extensively in the context of traditional Chinese medicine . This compound has garnered interest due to its potential therapeutic applications and its role in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetylbupleurotoxin typically involves the extraction of Bupleuri Radix using solvents such as ethanol or petroleum ether. The extraction process is followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and equipment to ensure the efficient isolation of the compound. The scalability of these methods would depend on the availability of Bupleuri Radix and the optimization of extraction protocols .
Chemical Reactions Analysis
Types of Reactions
Acetylbupleurotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or amines. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of natural toxins and their derivatives.
Biology: Research has focused on its effects on cellular metabolism and its role in modulating metabolic pathways.
Medicine: Acetylbupleurotoxin has been investigated for its potential therapeutic effects, particularly in the treatment of depression and other psychiatric disorders. .
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of acetylbupleurotoxin involves its interaction with various molecular targets and pathways. It has been shown to regulate glycometabolism, amino acid metabolism, sphingolipid metabolism, glycerophospholipid metabolism, and fatty acid metabolism. These interactions contribute to its therapeutic effects, such as its antidepressant properties. The compound’s neurotoxic and hepatotoxic effects are also linked to its ability to disrupt normal metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bupleurotoxin: Another compound found in Bupleuri Radix, known for its neurotoxic effects.
Saikosaponin D: A saponin also present in Bupleuri Radix, with reported hepatotoxicity and neurotoxicity
Uniqueness
Acetylbupleurotoxin is unique due to its specific metabolic effects and its potential therapeutic applications. While similar compounds like bupleurotoxin and saikosaponin D share some toxicological properties, this compound’s distinct metabolic interactions and therapeutic potential set it apart .
Properties
IUPAC Name |
[(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-15-19(22-18(2)21)16-13-11-9-7-5-4-6-8-10-12-14-17-20/h5,7,9,11-12,14,19-20H,3,13,15-17H2,1-2H3/b7-5+,11-9+,14-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVRHWQKJMBGD-XHWFXLNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC=CC=CC#CC#CC=CCO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC/C=C/C=C/C#CC#C/C=C\CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111128-30-4 | |
Record name | 14-Acetoxybupleurotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known toxicity of Acetylbupleurotoxin and how does it compare to Bupleurotoxin?
A1: Both this compound and Bupleurotoxin are polyacetylenic toxins isolated from the plant Bupleurum longiradiatum. Research has shown that they exhibit significant toxicity in mice. The LD50 (lethal dose for 50% of the tested population) for this compound administered intraperitoneally (i.p.) in mice is 3.13 mg/kg []. Similarly, Bupleurotoxin shows an LD50 of 3.03 mg/kg in mice via i.p. injection []. This indicates that both compounds possess comparable toxicity levels. The exact mechanism of action for their toxicity remains to be fully elucidated.
Q2: How can I differentiate Bupleurum longiradiatum from other Bupleurum species, considering its potential toxicity?
A2: Distinguishing Bupleurum longiradiatum from other Bupleurum species is crucial due to its potential toxicity arising from the presence of this compound and Bupleurotoxin [, ]. While morphological examination can be helpful, molecular methods offer greater accuracy. Research has focused on developing species-specific markers, including SCAR (Sequence Characterized Amplified Region) analysis, to reliably identify B. longiradiatum []. This approach utilizes DNA-based techniques to detect unique genetic sequences, ensuring accurate differentiation and preventing accidental use of this toxic species for medicinal purposes.
Q3: What is the chemical structure of this compound and how is it related to other compounds found in Bupleurum longiradiatum?
A3: this compound belongs to the polyacetylenic compound class and is structurally related to other compounds isolated from Bupleurum longiradiatum. It is characterized as 14-acetoxy-bupleurynol []. This means it is an acetylated derivative of Bupleurynol, which is described as heptadecatren-(2Z, 8E, 10E)-diyne-(4,6)-ol-1 []. Essentially, this compound possesses an acetoxy group at the 14th carbon position of the Bupleurynol backbone. The study also identified Bupleurotoxin as 14-hydroxyl-bupleurynol and Bupleuronol as 14-carbonyl-bupleurynol, further illustrating the structural similarities within these co-occurring compounds [].
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